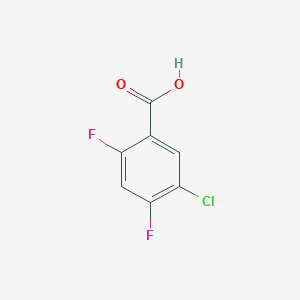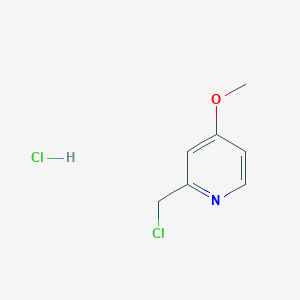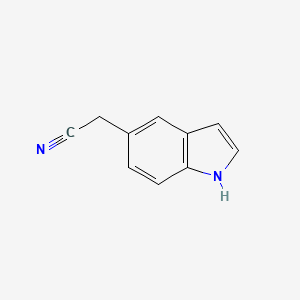
Nickel(II)-p-Toluolsulfonat
Übersicht
Beschreibung
Nickel(II) p-Toluenesulfonate is a coordination compound with the chemical formula C14H14NiO6S2·6H2O. It is a nickel salt of p-toluenesulfonic acid and is commonly used in various chemical applications due to its solubility in polar solvents and its ability to form stable complexes .
Wissenschaftliche Forschungsanwendungen
Nickel(II) p-Toluenesulfonate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: It is used in studies involving nickel’s biological effects and interactions.
Medicine: It is explored for its potential therapeutic applications due to its ability to form stable complexes with biological molecules.
Industry: It is used in electroplating and as a precursor for other nickel-based compounds.
Vorbereitungsmethoden
Nickel(II) p-Toluenesulfonate can be synthesized through several methods:
Direct Reaction: One common method involves the direct reaction of nickel carbonate, hydroxide, or carboxylate with p-toluenesulfonic acid under an inert atmosphere.
Silver Salt Method: Another method involves the addition of silver p-toluenesulfonate to nickel chloride, resulting in the formation of Nickel(II) p-Toluenesulfonate.
Analyse Chemischer Reaktionen
Nickel(II) p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to form lower oxidation state nickel compounds.
Substitution: It can undergo substitution reactions where the p-toluenesulfonate group is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of Nickel(II) p-Toluenesulfonate involves its ability to coordinate with various ligands, forming stable complexes. These complexes can interact with molecular targets, influencing various biochemical pathways. The specific pathways and targets depend on the nature of the ligands and the biological context .
Vergleich Mit ähnlichen Verbindungen
Nickel(II) p-Toluenesulfonate can be compared with other transition metal p-toluenesulfonates, such as those of titanium, vanadium, chromium, manganese, iron, cobalt, copper, and ruthenium . These compounds share similar properties, such as solubility in polar solvents and the ability to form stable complexes. Nickel(II) p-Toluenesulfonate is unique in its specific applications and reactivity patterns due to the distinct properties of nickel.
Similar compounds include:
- Titanium(III) p-Toluenesulfonate
- Vanadium(III) p-Toluenesulfonate
- Chromium(II) p-Toluenesulfonate
- Manganese(II) p-Toluenesulfonate
- Iron(II,III) p-Toluenesulfonate
- Cobalt(II) p-Toluenesulfonate
- Copper(II) p-Toluenesulfonate
- Ruthenium(II,III) p-Toluenesulfonate .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.Ni/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLMOYUCOPIRT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NiO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6944-05-4 | |
| Record name | Nickel(II) p-Toluenesulfonate Hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















